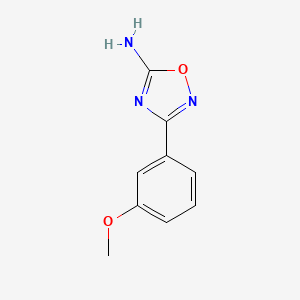

3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

ICRFMVWPTYIWTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

A widely employed method involves the reaction of amidoximes with carboxylic acids or their derivatives. This approach leverages the nucleophilic properties of amidoximes to form the 1,2,4-oxadiazole core.

Procedure :

-

Step 1 : Synthesis of 3-methoxyphenyl amidoxime (1a ) by treating 3-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux.

-

Step 2 : Cyclocondensation with trichloroacetic anhydride or ethyl chloroacetate in dimethyl sulfoxide (DMSO) using tert-butoxide as a base.

Optimization :

-

Base selection significantly impacts yield. For example, using t-BuONa (4 mmol) instead of NaOH increased the yield of 3a from 29% to 50%.

-

Solvent polarity affects cyclization efficiency; DMSO outperformed tetrahydrofuran (THF) and acetonitrile.

Representative Reaction :

One-Pot Oxidative Cyclization Using Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), enable efficient intramolecular oxidative cyclization of N-carbamimidoylbenzamides.

Procedure :

-

Substrate Preparation : React 3-methoxybenzoyl chloride with guanidine hydrochloride to form N-carbamimidoyl-3-methoxybenzamide (2a ).

-

Cyclization : Treat 2a with PIDA in dichloromethane at room temperature.

Advantages :

-

Short reaction time (2–4 hours).

-

Avoids harsh conditions, enhancing functional group compatibility.

Data :

| Substrate | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| 2a | PIDA | 3 | 75 |

Mechanism :

PIDA facilitates N–O bond formation via single-electron transfer, followed by cyclization and elimination of acetic acid.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclodehydration of acylated amidoximes, reducing reaction times from hours to minutes.

Procedure :

-

Step 1 : Acylate 1a with acetyl chloride in pyridine to form N-acetyl amidoxime.

-

Step 2 : Irradiate the intermediate with microwaves (300 W, 120°C) in the presence of montmorillonite K10 clay.

Results :

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilized reagents enable facile purification and scalability.

Protocol :

-

Resin Functionalization : Load Wang resin with 3-methoxybenzoyl chloride.

-

Amidoxime Formation : Treat with hydroxylamine hydrochloride.

-

Cyclization : Use polymer-bound carbodiimide (PS-Carbodiimide) to promote cyclization.

Benefits :

Catalytic Methods Using Transition Metals

Palladium and copper catalysts facilitate cross-coupling reactions to introduce substituents post-cyclization.

Example :

-

Suzuki-Miyaura coupling of 5-bromo-1,2,4-oxadiazole with 3-methoxyphenylboronic acid using Pd(PPh₃)₄.

Conditions :

Analytical Characterization

Spectroscopic Data :

X-ray Crystallography :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Cyclocondensation | 47–50 | 18–24 h | Moderate |

| PIDA Cyclization | 75 | 3 h | High |

| Microwave-Assisted | 78 | 15 min | High |

| Solid-Phase Synthesis | 70 | 6 h | High |

| Transition Metal Catalysis | 65 | 12 h | Moderate |

Chemical Reactions Analysis

Iodine-Catalyzed Cyclization with Oxone®

A key method involves the cyclization of acylthiosemicarbazides to form 5-substituted 1,3,4-oxadiazol-2-amines. The reaction employs iodine as a catalyst and Oxone® (a strong oxidizing agent) to facilitate cyclization under mild conditions .

Reagents and Conditions

-

Reagents : Iodine, Oxone® (potassium peroxymonosulfate), acylthiosemicarbazides

-

Conditions : Room temperature, aqueous solution, stirred for 30 minutes

-

Product : 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Vilsmeier Reagent Activation

This method activates carboxylic acids using the Vilsmeier reagent, enabling the formation of substituted oxadiazoles. The reagent facilitates cyclization by converting carboxylic acids into reactive intermediates .

Key Features

-

Reagents : Vilsmeier reagent (DMF/POCl₃)

-

Applications : Synthesis of derivatives with electron-donating or withdrawing groups (e.g., methoxy, nitro)

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, influenced by the oxadiazole’s electron-withdrawing effects. Research highlights the importance of substituents at the para position for modulating biological activity .

Examples

-

Nitration : Introduces a nitro group using nitric acid.

-

Halogenation : Bromination or chlorination enhances reactivity.

-

Functionalization : Electron-donating groups (e.g., methoxy) or withdrawing groups (e.g., nitro) can be introduced .

Oxidative Cyclization

The use of Oxone® in iodine-catalyzed reactions likely generates electrophilic intermediates, promoting cyclization to form the oxadiazole ring . This method is efficient for large-scale synthesis due to mild conditions and commercial reagents.

Copper-Catalyzed Coupling

The role of copper(II) acetate in the one-pot synthesis suggests a coupling mechanism, potentially involving oxidative dehydrohalogenation or condensation to form the heterocycle .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

One of the most notable applications of 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is in the development of anticancer agents. Research has shown that derivatives of oxadiazoles exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit cancer cell growth by over 90% in specific types of breast and melanoma cancers . This compound's ability to induce apoptosis in cancer cells positions it as a promising candidate for further drug development.

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves enzyme inhibition and receptor binding. For example, certain derivatives have been shown to inhibit alkaline phosphatase, an enzyme linked to cancer progression . Molecular docking studies suggest that these compounds can bind effectively to target enzymes, which may enhance their therapeutic efficacy.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. The compound's ability to interact with various biological targets makes it a valuable tool for understanding complex biochemical pathways. Its derivatives have been employed in assays to evaluate their effects on enzyme activity and to elucidate the underlying mechanisms of action in cellular processes .

Material Science

Advanced Materials Development

The structural characteristics of this compound allow for its application in material science. Researchers are investigating its potential use in creating advanced materials such as polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole moieties into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Agrochemical Formulations

Pesticide Development

In the field of agrochemistry, this compound is being explored for its efficacy as an active ingredient in pesticide formulations. Studies indicate that oxadiazole derivatives demonstrate insecticidal properties and can contribute to improved crop protection strategies. The development of new agrochemicals that leverage the properties of this compound could enhance agricultural productivity while addressing pest resistance issues .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical Properties

The following table summarizes key physicochemical data for 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine and its analogs:

Key Observations :

- Substituent Effects : The nitro group in Ox2 and Ox3 increases molecular weight and melting points compared to the methoxy-substituted compound. The para-nitro isomer (Ox3) has a significantly higher melting point (201–203°C) than the meta-nitro analog (Ox2, 131–133°C), highlighting the role of substituent position on crystallinity .

- Heterocycle Comparison : Replacing the 1,2,4-oxadiazole core with a 1,2,4-triazole (as in ) results in similar molecular weights but distinct electronic profiles due to nitrogen arrangement.

Structural Analogs and Bioactivity

Diuretic Activity

- Amiloride Analogs: A 1,2,4-oxadiazol-3-amine derivative (CGS 4270) demonstrated diuretic activity similar to amiloride in rats and dogs.

Pharmacological Potential

- Triazole-Oxadiazole Hybrids : The compound 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine () combines oxadiazole and triazole motifs, demonstrating the scaffold's adaptability in drug design. Its trifluoromethyl group enhances lipophilicity, a property that could be mirrored in the methoxy-substituted target compound .

Biological Activity

3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, the compound may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that derivatives of oxadiazoles can exhibit significant anticancer effects. For example, certain oxadiazole derivatives have shown efficacy against various cancer cell lines, including melanoma and breast cancer .

- Antimicrobial Activity : Oxadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity of this compound has been linked to structural features that enhance its interaction with microbial targets .

- Anti-inflammatory Effects : Compounds in this class have also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Recent studies have highlighted the biological activities associated with this compound and its derivatives. A summary of key findings is presented below:

Case Studies

- Anticancer Study : A study evaluating the anticancer activity of 1,2,4-oxadiazole derivatives found that specific compounds exhibited significant cytotoxicity against melanoma (MDA-MB-435) and leukemia (K-562) cell lines with growth inhibition percentages ranging from 15% to 39% .

- Antimicrobial Efficacy : Research on the antimicrobial properties of oxadiazole derivatives demonstrated that certain compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria using broth microdilution methods .

Q & A

Q. What synthetic methodologies are effective for preparing 3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-amine?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common route includes:

- Cyclization : Reacting α-haloketones with urea derivatives or nitrile precursors under basic (e.g., NaOH) or acidic (e.g., HCl) conditions to form the oxadiazole ring .

- Substitution : Introducing the 3-methoxyphenyl group via nucleophilic aromatic substitution (SNAr) using catalytic Cu(I) or Pd-based coupling agents .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

- Key Reagents : m-Chloroperbenzoic acid (oxidation) or lithium aluminum hydride (reduction) for intermediate steps .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Single-Crystal XRD : Use SHELX programs (e.g., SHELXL) for structural refinement. Hydrogen bonding and dihedral angles between the oxadiazole and methoxyphenyl groups are critical for confirming stereochemistry .

- Spectroscopy :

- NMR : - and -NMR to verify methoxy (-OCH) and amine (-NH) signals .

- IR : Peaks at ~1650 cm (C=N) and ~3350 cm (N-H) confirm functional groups .

- Mass Spec : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 218.08) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Agar diffusion assay against S. aureus or E. coli (concentration range: 10–100 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC determination .

- Enzyme Inhibition : DPPH radical scavenging assay for antioxidant potential (IC comparison with ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

- Methodological Answer :

- Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., -NO) or donating (-OH) groups to modulate electronic effects on bioactivity .

- Ring Modifications : Compare with 1,3,4-oxadiazole or triazole analogs to assess heterocycle influence on target binding .

- Pharmacokinetics : LogP measurements (HPLC) to optimize lipophilicity for blood-brain barrier penetration .

Q. What computational approaches are used to study target interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., dihydrofolate reductase) and the compound’s InChI key for pose prediction .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : CoMFA/CoMSIA to correlate substituent properties (Hammett σ) with activity .

Q. How can contradictions in biological data (e.g., inactive derivatives) be addressed?

- Methodological Answer :

- Dose-Response Reassessment : Test inactive analogs at higher concentrations (up to 500 µM) to rule out false negatives .

- Metabolic Stability : LC-MS to check for rapid degradation in cell media .

- Off-Target Screening : Kinase profiling (Eurofins Panlabs) to identify unintended interactions .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.